(R)-3-Amino-1-methyl-pyrrolidin-2-one
Overview
Description
(R)-3-Amino-1-methyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
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Biological Activity
(R)-3-Amino-1-methyl-pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound this compound features a pyrrolidinone ring with an amino group and a methyl substituent. Its molecular formula is with a molecular weight of approximately 114.15 g/mol. The chirality of the compound is crucial, as different enantiomers can exhibit varying biological activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 114.15 g/mol |
Chirality | (R) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Research indicates that it can influence pathways relevant to disease processes, including antimicrobial and anticancer activities .
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
The compound's effectiveness varies across different strains, with some studies indicating complete bactericidal activity within hours of exposure .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in colorectal cancer models. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in tumor growth and survival .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant strains .
- Cancer Cell Inhibition : Another research project focused on the anticancer effects of this compound on human colorectal cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Chirality : The (R) configuration significantly affects binding affinity and efficacy at biological targets.
- Substituents : Variations in the substituents on the pyrrolidine ring can lead to different pharmacological profiles.
Research indicates that modifications to the structure can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .
Properties
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMTWJWRRUJED-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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